N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide is a synthetic organic compound characterized by its unique oxadiazole structure. This compound features a methoxyphenyl moiety and a benzamide group, contributing to its potential biological activity and chemical reactivity. The molecular formula of this compound is C19H19N3O3, and it has a molecular weight of 337.4 g/mol. The IUPAC name reflects its structural components, highlighting the oxadiazole ring, which is known for its stability and reactivity in various chemical environments.
Common reagents for these reactions include potassium permanganate and chromium trioxide for oxidation, hydrogen gas with palladium catalyst for reduction, and halogenation agents like bromine or chlorine for substitution reactions.
This compound has been investigated for its potential biological activities, particularly in antimicrobial and anticancer research. The oxadiazole moiety is often associated with various bioactive properties, making it a candidate for drug development. Studies suggest that compounds containing oxadiazole rings can interact with specific molecular targets, potentially inhibiting enzyme activity or modulating receptor functions .
The synthesis of N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide typically involves several steps:
The synthesis may require optimization of reaction conditions to maximize yield and purity.
N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide has several applications:
Research indicates that N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide interacts with various molecular targets. The mechanism of action often involves hydrogen bonding between the oxadiazole ring and active sites on enzymes or receptors. This interaction can inhibit enzyme activity or alter receptor function, leading to biological effects that are being actively studied in pharmacological contexts .
Several compounds share structural similarities with N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one | Contains a triazole ring | Different heterocyclic structure impacts reactivity |
| Methyl 3-(4-(oxiran-2-ylmethoxy)phenyl)propanoate | Contains an epoxide group | Used in different applications compared to oxadiazoles |
N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide is distinguished by its specific combination of functional groups that confer unique chemical reactivity and biological activity. The presence of the oxadiazole ring enhances stability and binding properties compared to similar compounds.